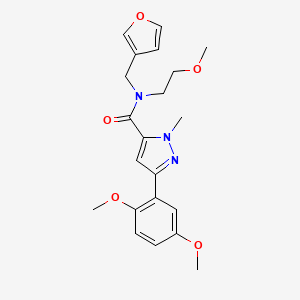

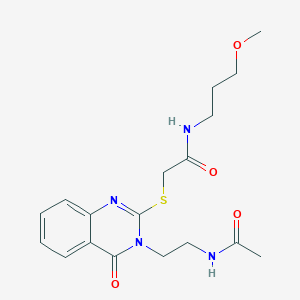

![molecular formula C8H11BrO2 B2853903 Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1113001-87-8](/img/structure/B2853903.png)

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C8H11BrO2 . It has an average mass of 219.076 Da and a monoisotopic mass of 217.994232 Da . The compound is also known by its IUPAC name, "Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” consists of a bicyclo[1.1.1]pentane core with a bromomethyl group and a methyl ester group attached . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .Physical And Chemical Properties Analysis

“Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a light yellow liquid . It has a molecular weight of 219.08 . The compound’s InChI code is "1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3" .Aplicaciones Científicas De Investigación

Synthesis of [1.1.1]Propellane Derivatives

This compound serves as a precursor in the synthesis of [1.1.1]propellane derivatives, which are valuable in the generation of various bicyclo[1.1.1]pentane (BCP) species . The continuous flow process allows for the on-demand production of [1.1.1]propellane, which can be directly derivatized into different BCP derivatives. This method provides an efficient and scalable approach to access gram quantities of selected BCP building blocks .

Materials Science Applications

In materials science, BCP derivatives have been extensively investigated for their potential as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and components in metal–organic frameworks . The unique structure of BCP derivatives, including those derived from Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate, adds three-dimensional character and saturation to compounds, enhancing their functionality in these applications .

Drug Discovery and Bioisosteres

The BCP motif, accessible through derivatives of Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate, has emerged within drug discovery as a valuable bioisostere. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This bioisosteric replacement can increase solubility, potency, and metabolic stability of lead compounds, potentially reducing therapeutic doses and avoiding drug-induced liver injury .

Synthesis of Biologically Relevant Targets

The chemistry involving this compound displays broad substrate scope and functional group tolerance, enabling its application to BCP analogues of peptides, nucleosides, and pharmaceuticals . This versatility makes it a crucial building block in the synthesis of a wide range of biologically relevant targets, including those with potential therapeutic applications .

Homolytic Aromatic Alkylation

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate can be used in homolytic aromatic alkylation protocols. This method is part of the synthetic quest to expand the frontiers of contemporary medicinal chemistry, providing an expedient synthesis of potentially useful BCP building blocks .

Patent Circumvention Strategy

The compound’s derivatives can be used as a strategy to circumvent Markush structure patent claims on drug candidates. By offering a unique chemical structure that can serve as a bioisostere, it allows for the creation of novel compounds that can bypass existing patents, thus fostering innovation and development in pharmaceutical research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSOWTSCQASPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |

CAS RN |

1113001-87-8 |

Source

|

| Record name | Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

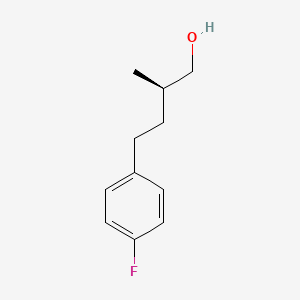

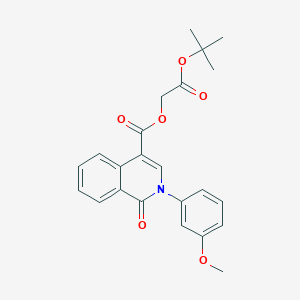

![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2853822.png)

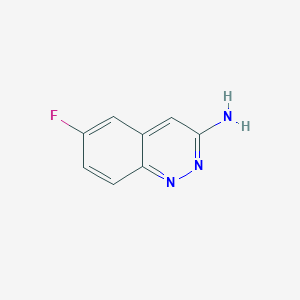

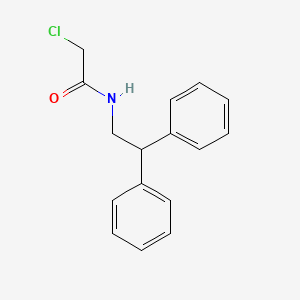

![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2853824.png)

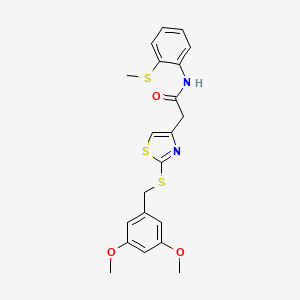

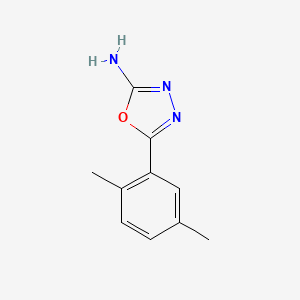

![3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2853828.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2853829.png)

![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)

![3-[7-(4-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide](/img/structure/B2853832.png)